molecular formula C16H20N2O3 B5852260 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5852260
M. Wt: 288.34 g/mol
InChI Key: WVSYZVOJGICCSU-UHFFFAOYSA-N
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Description

5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as CDPO, is a chemical compound that has shown potential in various scientific research applications. This compound belongs to the family of oxadiazoles, which have been extensively studied due to their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

Mechanism of Action

The exact mechanism of action of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole may act through multiple pathways, including the inhibition of oxidative stress, inflammation, and apoptosis. 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been found to modulate the activity of various enzymes and signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been found to have various biochemical and physiological effects. In animal models, 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to increase the levels of antioxidants and decrease the levels of pro-inflammatory cytokines in the brain. 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been found to improve mitochondrial function and increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments, including its high potency and selectivity for its target molecules. 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is also relatively easy to synthesize and can be obtained in reasonable yields. However, 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has some limitations, including its poor solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole research. One area of interest is the development of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole analogs with improved pharmacological properties, such as increased solubility and decreased toxicity. Another direction is the investigation of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole's potential in the treatment of other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Furthermore, the use of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in combination with other drugs or therapies may also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 3,4-dimethoxybenzohydrazide with cyclohexyl isocyanate in the presence of triethylamine and acetonitrile. The reaction mixture is then heated under reflux for several hours, and the resulting product is purified by column chromatography. The yield of 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole obtained from this method is around 60%.

Scientific Research Applications

5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has shown potential in various scientific research applications, including neuroscience, neuroprotection, and cancer research. In neuroscience, 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has also been found to have neuroprotective effects in models of traumatic brain injury and stroke.
In cancer research, 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. 5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models of cancer.

properties

IUPAC Name

5-cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-19-13-9-8-12(10-14(13)20-2)15-17-16(21-18-15)11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVSYZVOJGICCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole

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